N-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-fluorobenzamide
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Overview
Description
N-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-fluorobenzamide is a complex organic compound that belongs to the class of benzothiazoles This compound is characterized by its unique structure, which includes a benzothiazole ring, a fluorobenzamide group, and a dimethylphenylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-fluorobenzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Dimethylphenylamino Group: The dimethylphenylamino group can be introduced via a nucleophilic substitution reaction using 2,3-dimethylaniline and an appropriate electrophile.
Attachment of the Fluorobenzamide Group: The final step involves the coupling of the benzothiazole derivative with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzamide moiety, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as cyclooxygenases (COX) and kinases, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Mefenamic Acid: 2-[(2,3-Dimethylphenyl)amino]benzoic acid.
Thiazolecarboxamides: Compounds containing a thiazole ring with a carboxylic acid amide group.
Uniqueness
N-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-fluorobenzamide is unique due to its combination of a benzothiazole ring, a fluorobenzamide group, and a dimethylphenylamino moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H20FN3O2S2 |
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Molecular Weight |
465.6 g/mol |
IUPAC Name |
N-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C24H20FN3O2S2/c1-14-6-5-9-19(15(14)2)27-22(29)13-31-24-28-20-11-10-16(12-21(20)32-24)26-23(30)17-7-3-4-8-18(17)25/h3-12H,13H2,1-2H3,(H,26,30)(H,27,29) |
InChI Key |
VECHZGYUHZQNMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4F)C |
Origin of Product |
United States |
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